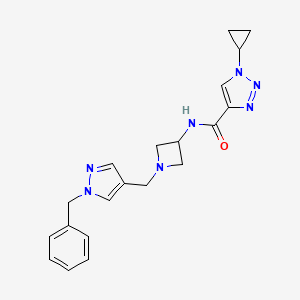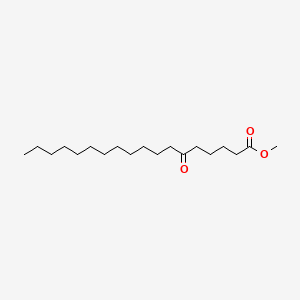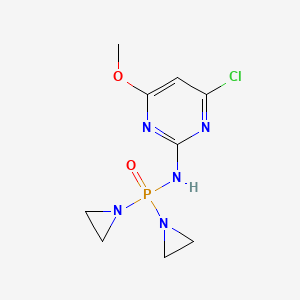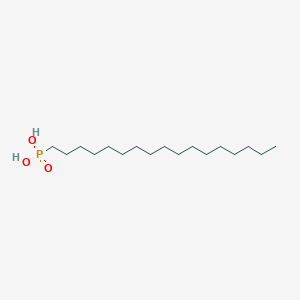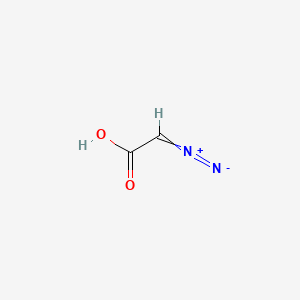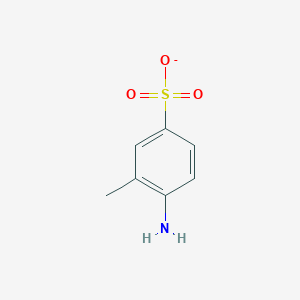
2,5-Di(2-naphthyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The structure of this compound consists of an oxadiazole ring substituted with two naphthyl groups at the 2 and 5 positions, which imparts unique electronic and photophysical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-naphthohydrazide with 2-naphthoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Di(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Halogenated naphthyl derivatives.
Scientific Research Applications
2,5-Di(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent electron-transport properties.
Mechanism of Action
The mechanism of action of 2,5-Di(2-naphthyl)-1,3,4-oxadiazole varies depending on its application:
Fluorescent Probe: The compound’s fluorescence arises from its conjugated π-system, which allows it to absorb and emit light efficiently.
Anticancer Agent: It interacts with DNA through intercalation or groove binding, disrupting the DNA replication process and leading to cell death.
Optoelectronic Devices: Functions as an electron-transport material, facilitating the movement of electrons in devices like OLEDs, thereby enhancing their performance.
Comparison with Similar Compounds
2,5-Di(2-naphthyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives:
2,5-Diphenyl-1,3,4-oxadiazole: Similar structure but with phenyl groups instead of naphthyl groups. It has different electronic properties and is less fluorescent.
2,5-Di(4-methylphenyl)-1,3,4-oxadiazole: Contains methyl-substituted phenyl groups, leading to variations in solubility and reactivity.
2,5-Di(2-thienyl)-1,3,4-oxadiazole: Incorporates thiophene rings, which can enhance electron-donating properties and alter the compound’s electronic characteristics.
These comparisons highlight the unique properties of this compound, particularly its strong fluorescence and excellent electron-transport capabilities, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
802-51-7 |
|---|---|
Molecular Formula |
C22H14N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,5-dinaphthalen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H14N2O/c1-3-7-17-13-19(11-9-15(17)5-1)21-23-24-22(25-21)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI Key |
NQDGITXYARLRTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



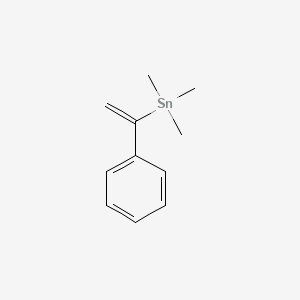
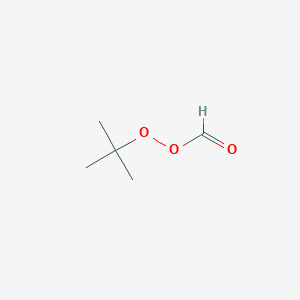
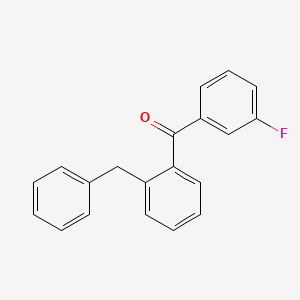
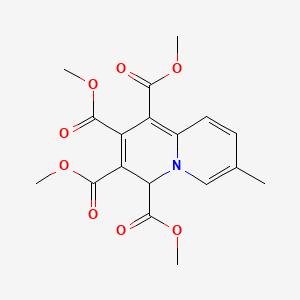
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
